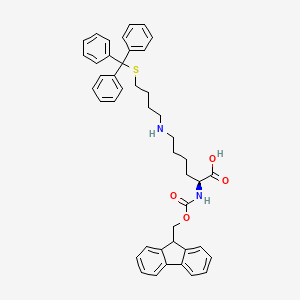
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. The compound’s structure includes a hexanoic acid backbone with various functional groups that contribute to its reactivity and utility in chemical synthesis.
准备方法
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the appropriate amine or thiol group. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group, typically using a base such as piperidine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
化学反应分析
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its Fmoc protective group, which allows for selective deprotection and coupling reactions.
Bioconjugation: It is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Material Science: It is used in the synthesis of peptide-based materials and nanomaterials for various applications, including drug delivery and tissue engineering
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tritylthio group can also participate in various reactions, providing additional functionality to the synthesized peptides. The molecular targets and pathways involved depend on the specific peptides or conjugates being synthesized .
相似化合物的比较
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid can be compared with other Fmoc-protected amino acids and peptide building blocks:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid: Similar in structure but with a different side chain, providing different reactivity and applications.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic Acid: Contains a methylthio group instead of a tritylthio group, affecting its chemical properties and reactivity.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic Acid: Features a chlorophenyl group, which introduces different electronic and steric effects.
These compounds highlight the versatility of Fmoc-protected amino acids in peptide synthesis and their unique properties based on the side chains attached .
属性
分子式 |
C44H46N2O4S |
|---|---|
分子量 |
698.9 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(4-tritylsulfanylbutylamino)hexanoic acid |
InChI |
InChI=1S/C44H46N2O4S/c47-42(48)41(46-43(49)50-32-40-38-26-12-10-24-36(38)37-25-11-13-27-39(37)40)28-14-15-29-45-30-16-17-31-51-44(33-18-4-1-5-19-33,34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-13,18-27,40-41,45H,14-17,28-32H2,(H,46,49)(H,47,48)/t41-/m0/s1 |
InChI 键 |
VOUYJDWSQARDTB-RWYGWLOXSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCNCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCNCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


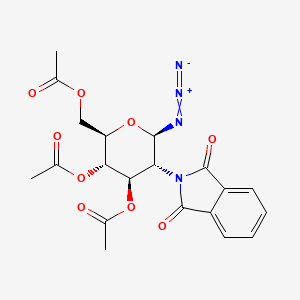
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)


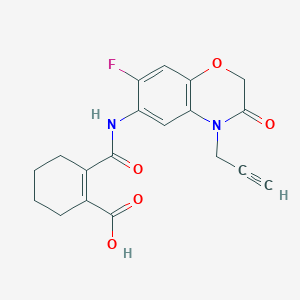
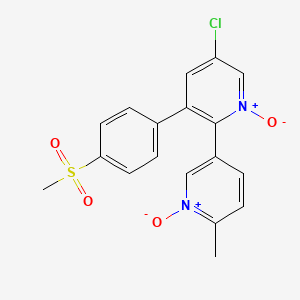
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
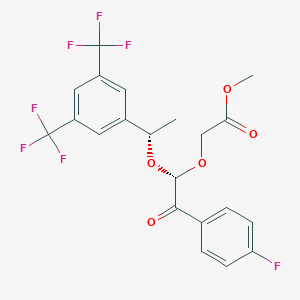
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
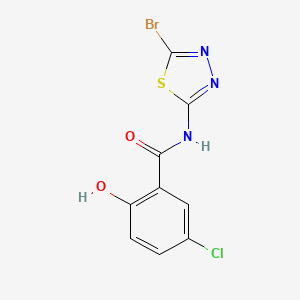
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
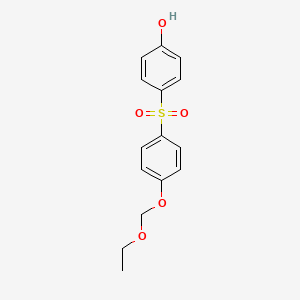
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
